1-(2-aminoethyl)-1H-indazol-6-ol

Serotonin receptor pharmacology 5-HT2C binding Medicinal chemistry

Sourcing a defined 5-HT2 receptor ligand with validated selectivity is a frequent bottleneck in neuroscience and ophthalmology programs. This compound resolves that need as a high-purity indazole derivative with confirmed agonist activity. - 5-HT2C Ki: 9.60 nM; 5-HT2A EC50: 74 nM, enabling precise target engagement studies. - Critical C6-OH and N1-aminoethyl motif ensures fidelity in structure-activity relationship campaigns. - Serves as a key intermediate for MCHr1 antagonist synthesis, streamlining obesity drug discovery. Bulk quantities available with rigorous quality documentation.

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
Cat. No. B13228117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-aminoethyl)-1H-indazol-6-ol
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)N(N=C2)CCN
InChIInChI=1S/C9H11N3O/c10-3-4-12-9-5-8(13)2-1-7(9)6-11-12/h1-2,5-6,13H,3-4,10H2
InChIKeyRVQKKYXTHSVLLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Aminoethyl)-1H-indazol-6-ol Overview


1-(2-Aminoethyl)-1H-indazol-6-ol (CAS 874881-85-3) is an indazole derivative featuring a primary aminoethyl side chain at the N1 position and a hydroxyl group at the C6 position of the indazole core [1]. This substitution pattern confers potent agonist activity at serotonin 5-HT2 receptor subtypes, with demonstrated utility in medicinal chemistry programs targeting ocular hypertension and glaucoma [1]. The compound is also a foundational synthetic intermediate in the preparation of more elaborate indazole-based pharmacophores, including those explored as melanin-concentrating hormone receptor 1 (MCHr1) antagonists for obesity [2].

5-HT2 receptor agonist tool for ocular hypertension research models
Synthetic intermediate for indazole-based pharmacophore development
N1-aminoethyl-6-hydroxy scaffold defines receptor engagement

1-(2-Aminoethyl)-1H-indazol-6-ol Substitution Specificity


Indazole derivatives exhibit highly divergent pharmacological profiles based on subtle variations in substitution pattern, side chain length, and stereochemistry. The 2-aminoethyl moiety at the N1 position of 1-(2-aminoethyl)-1H-indazol-6-ol confers a distinct 5-HT2 receptor subtype selectivity and potency profile compared to the 2-aminopropyl analog AL-34662, which shows enhanced peripheral selectivity and in vivo efficacy [1]. Furthermore, the presence of the C6 hydroxyl group is critical for high-affinity 5-HT2 receptor binding; unsubstituted 1-(2-aminoethyl)indazole or 1H-indazol-6-ol lacking the aminoethyl side chain display markedly reduced activity or completely different biological targets, respectively . These structure-activity relationships render simple generic substitution scientifically invalid for any assay requiring specific 5-HT2 receptor pharmacology or defined physicochemical properties.

2-Aminopropyl analog (AL-34662)
May shift peripheral selectivity profile and in vivo model-response context, limiting interchangeability in central activity studies.
Unsubstituted 1H-indazole
Lacks the aminoethyl and 6-hydroxy substituents required for 5-HT2 receptor engagement; substitution leads to loss of target interaction.
6-Hydroxyindazole without aminoethyl side chain
Absence of the N1-aminoethyl group alters target profile; may not support 5-HT2 receptor family assays.

1-(2-Aminoethyl)-1H-indazol-6-ol Selectivity Evidence


5-HT2C Affinity: Substituted vs. Unsubstituted Indazole

1-(2-Aminoethyl)-1H-indazol-6-ol demonstrates high-affinity binding to the human 5-HT2C receptor with a Ki of 9.60 nM in competitive displacement assays using [125I]DOI [1]. In contrast, the unsubstituted indazole core (1H-indazole) shows negligible affinity for 5-HT2 receptors, highlighting the essential contribution of both the aminoethyl and 6-hydroxy substituents to receptor engagement [2].

5-HT2C Affinity
Class-level
Ki = 9.60 nM
Over 100-fold vs unsubstituted indazole
Supports 5-HT2C binding study fit
Displacement assay in CHO cells; class-level inference
Serotonin receptor pharmacology 5-HT2C binding Medicinal chemistry

5-HT2A Agonism: Side Chain Length Comparison

1-(2-Aminoethyl)-1H-indazol-6-ol activates rat 5-HT2A receptor-mediated intracellular calcium mobilization with an EC50 of 74 nM in FLIPR assays [1]. The structurally related 1-((S)-2-aminopropyl)-1H-indazol-6-ol (AL-34662) displays an EC50 of 42.7 nM for 5-HT2 receptor agonism, representing a 1.7-fold increase in potency [2]. This difference in side chain length and stereochemistry translates to distinct functional selectivity and in vivo peripheral versus central activity profiles.

5-HT2A Agonism
Reported
Target: EC50 74 nM
AL-34662: EC50 42.7 nM
1.7-fold lower potency
Supports 5-HT2A functional assay interpretation
FLIPR calcium mobilization; cross-study comparable
5-HT2A agonism Calcium mobilization Ocular hypertension

5-HT2B Receptor Affinity Profile

1-(2-Aminoethyl)-1H-indazol-6-ol exhibits moderate binding affinity for the human 5-HT2B receptor with a Ki of 15 nM [1]. While no direct comparative data for 1-((S)-2-aminopropyl)-1H-indazol-6-ol at 5-HT2B are publicly available, this affinity value establishes the compound's broader 5-HT2 receptor family engagement. In contrast, unsubstituted 6-hydroxyindazole shows no measurable activity at 5-HT2B, underscoring the critical role of the aminoethyl substituent .

5-HT2B Affinity
Class-level
Ki = 15 nM
Over 100-fold vs 6-hydroxyindazole
Supports 5-HT2B family engagement context
No direct aminopropyl analog data; class-level inference
5-HT2B receptor Receptor selectivity Cardiovascular safety

1-(2-Aminoethyl)-1H-indazol-6-ol Application Scenarios


5-HT2C Binding Assays and SAR

Given its high-affinity binding to the 5-HT2C receptor (Ki = 9.60 nM) [1], 1-(2-aminoethyl)-1H-indazol-6-ol is ideally suited as a reference ligand or core scaffold for developing novel 5-HT2C modulators. Its affinity distinguishes it from unsubstituted indazole cores and provides a defined baseline for evaluating new chemical entities targeting this receptor subtype, which is implicated in feeding behavior, anxiety, and schizophrenia.

Ocular Hypertension and Glaucoma Research

The compound's demonstrated agonist activity at 5-HT2A receptors (EC50 = 74 nM) [1] positions it as a valuable tool for investigating serotonin-mediated regulation of intraocular pressure. While the aminopropyl analog AL-34662 shows higher potency (EC50 = 42.7 nM) and improved peripheral selectivity [2], 1-(2-aminoethyl)-1H-indazol-6-ol offers a less peripherally biased profile suitable for comparative studies exploring central versus peripheral contributions to ocular hypotensive effects.

Synthetic Intermediate for MCHr1 Antagonist Development

As a key building block, the N1-aminoethyl-indazole core serves as a versatile synthetic handle for urea-based melanin-concentrating hormone receptor 1 (MCHr1) antagonists, a target for obesity therapeutics [1]. The free primary amine permits facile derivatization, enabling systematic exploration of structure-activity relationships in anti-obesity drug discovery programs.

Application
Selection Property
Validation Focus
5-HT2C binding assay and SAR studies
5-HT2C receptor binding profile
Reference ligand binding assay validation
Ocular hypertension research models
5-HT2A receptor functional activity
Calcium mobilization assay review in relevant cell models
MCHr1 antagonist SAR exploration
Primary amine for urea-based derivatization
MCHr1 antagonist library synthesis and screening
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